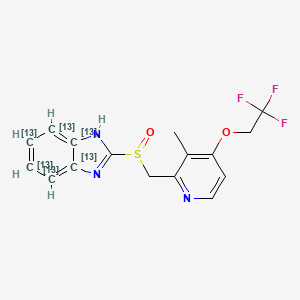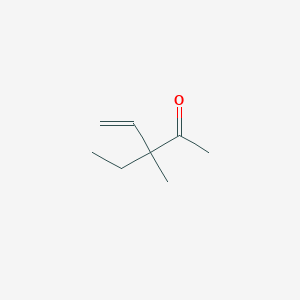
3-Ethyl-3-methylpent-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methylpent-4-en-2-one is an organic compound with the molecular formula C8H14O It is a ketone with an aliphatic structure, characterized by the presence of a double bond between the fourth and fifth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylpent-4-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-ethyl-2-methylbutanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-methylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-ethyl-3-methylpent-4-en-2-ol.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or hydrogen bromide (HBr) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-methylpent-4-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-penten-2-one: An isomer of 3-Ethyl-3-methylpent-4-en-2-one with a similar structure but different chemical properties.
4-Methyl-3-penten-2-one: Another related compound with a different arrangement of the carbon chain and functional groups.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its combination of a ketone group and a double bond allows for diverse chemical reactions and applications, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-ethyl-3-methylpent-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-8(4,6-2)7(3)9/h5H,1,6H2,2-4H3 |
Clave InChI |
YVYIMPBNLVMKGH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


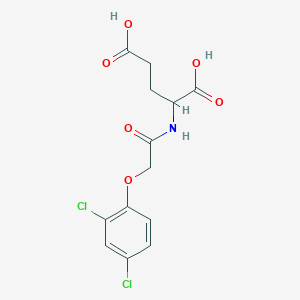
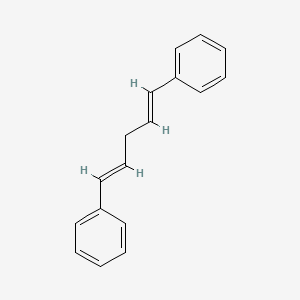
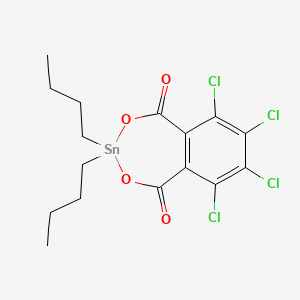
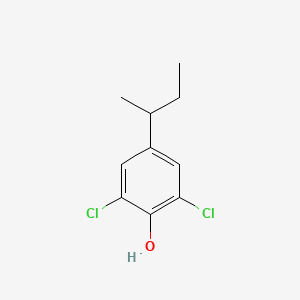
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
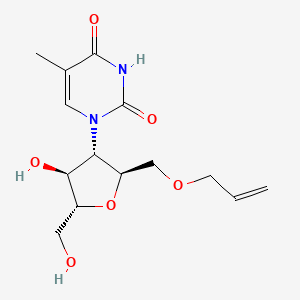
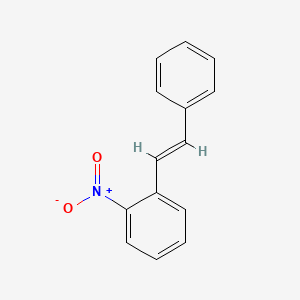
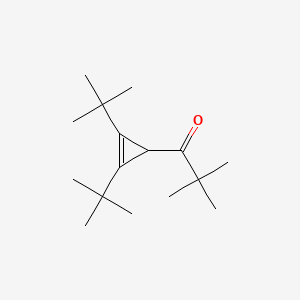
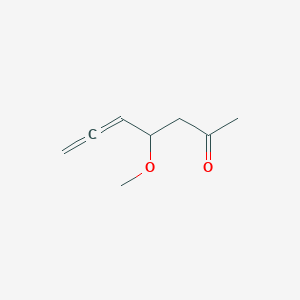


![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
